molecular formula C11H19NO4 B15125671 Tert-butyl 2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate

Tert-butyl 2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B15125671
M. Wt: 229.27 g/mol
InChI Key: LBPULZKNLAIKEZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a hydroxymethyl group, and a ketone functional group within a pyrrolidine ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the pyrrolidine precursor, resulting in a more sustainable and versatile production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Hydrochloric acid in water, sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Carboxylic acid derivative.

    Reduction: Secondary alcohol derivative.

    Substitution: Carboxylic acid.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate: Characterized by the presence of a tert-butyl ester group, hydroxymethyl group, and ketone functional group.

    This compound analogs: Compounds with similar structures but different substituents on the pyrrolidine ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3-methyl-5-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C11H19NO4/c1-7-5-9(14)12(8(7)6-13)10(15)16-11(2,3)4/h7-8,13H,5-6H2,1-4H3

InChI Key

LBPULZKNLAIKEZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)N(C1CO)C(=O)OC(C)(C)C

Origin of Product

United States

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